molecular formula C6H12N4O B15259279 [5-(1-Aminopropyl)-4H-1,2,4-triazol-3-yl]methanol

[5-(1-Aminopropyl)-4H-1,2,4-triazol-3-yl]methanol

Cat. No.: B15259279
M. Wt: 156.19 g/mol
InChI Key: AZWOOACJEUPPKH-UHFFFAOYSA-N
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Description

[5-(1-Aminopropyl)-4H-1,2,4-triazol-3-yl]methanol is a heterocyclic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(1-Aminopropyl)-4H-1,2,4-triazol-3-yl]methanol typically involves the formation of the triazole ring followed by the introduction of the aminopropyl and methanol groups. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-amino-1,2,4-triazole with propylamine and formaldehyde can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis routes that are optimized for yield and purity. Techniques such as microwave-assisted synthesis and solid-phase reactions are often employed to enhance efficiency and scalability .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like halides, amines, and alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of [5-(1-Aminopropyl)-4H-1,2,4-triazol-3-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and dipole interactions with biological molecules, influencing their activity. This compound can inhibit specific enzymes or modulate receptor functions, leading to its observed biological effects .

Comparison with Similar Compounds

    [1,2,4-Triazole]: A basic triazole ring without additional functional groups.

    [3-Amino-1,2,4-triazole]: Similar structure but lacks the aminopropyl and methanol groups.

    [1,2,4-Triazole-3-thiol]: Contains a thiol group instead of an amino group.

Uniqueness: [5-(1-Aminopropyl)-4H-1,2,4-triazol-3-yl]methanol is unique due to its specific functional groups that confer distinct chemical and biological properties.

Properties

Molecular Formula

C6H12N4O

Molecular Weight

156.19 g/mol

IUPAC Name

[3-(1-aminopropyl)-1H-1,2,4-triazol-5-yl]methanol

InChI

InChI=1S/C6H12N4O/c1-2-4(7)6-8-5(3-11)9-10-6/h4,11H,2-3,7H2,1H3,(H,8,9,10)

InChI Key

AZWOOACJEUPPKH-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NNC(=N1)CO)N

Origin of Product

United States

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